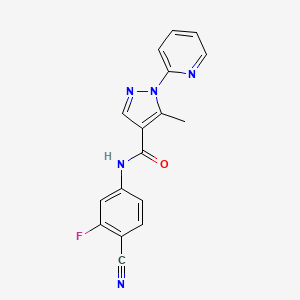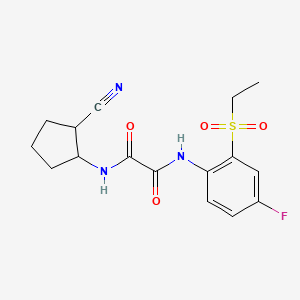![molecular formula C15H20N2O2 B7450534 N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide typically involves a multi-step process. The initial step often includes the acylation of 2,5-dimethylphenylamine with acetic anhydride to form 2,5-dimethylphenylacetamide. This intermediate is then reacted with 2-bromoethylamine under basic conditions to yield N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}amine. The final step involves the reaction of this intermediate with acryloyl chloride to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or alkene functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted amides or alkenes.
Applications De Recherche Scientifique
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}acetamide
- N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}but-2-enamide
Uniqueness
N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide is unique due to its specific structural features, such as the presence of both an amide and an alkene functional group
Propriétés
IUPAC Name |
N-[2-[[2-(2,5-dimethylphenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14(18)16-7-8-17-15(19)10-13-9-11(2)5-6-12(13)3/h4-6,9H,1,7-8,10H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVOQJAIIFJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450459.png)
![3-[5-[1-(2-methoxyethyl)indol-4-yl]-1,2,4-oxadiazol-3-yl]-3H-pyridin-2-one](/img/structure/B7450463.png)
![1-(2-chlorophenyl)-N-[3-fluoro-4-(tetrazol-1-yl)phenyl]-5-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7450466.png)
![[1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)pyrazol-4-yl]-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]methanone](/img/structure/B7450476.png)
![N-[(2-chloropyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7450488.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![(2-chloro-4-indazol-1-ylphenyl)-[(4R,6S)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]methanone](/img/structure/B7450497.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)

![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
